![molecular formula C23H18ClFN4O2 B2361633 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941260-47-5](/img/structure/B2361633.png)
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorobenzoyl chloride and 4-fluorostyrene, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typical conditions involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. It can be used in assays to study its effects on biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, offering possibilities for treating diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for diverse applications in various sectors.
Mechanism of Action
The mechanism of action of 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile include other piperazine derivatives, oxazole derivatives, and styryl compounds. Examples include:
- 4-(4-chlorobenzoyl)piperazine
- 2-(4-fluorostyryl)oxazole
- 5-(4-chlorobenzoyl)piperazin-1-yl derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an oxazole ring, a piperazine moiety, and various functional groups, suggest diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C25H23ClN4O3, with a molecular weight of 462.9 g/mol. The structure is characterized by:
- Piperazine ring : Known for its influence on receptor binding and pharmacokinetic properties.
- Chlorobenzoyl moiety : May enhance lipophilicity and biological activity.
- Oxazole ring : Associated with various pharmacological effects.
The precise mechanism of action for this compound is still under investigation, but it likely involves interactions with specific biological targets such as receptors or enzymes. The presence of multiple functional groups allows for potential binding to various molecular targets, which may modulate biological pathways relevant to therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, studies have shown that related oxazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Case Study :
A study involving analogs of oxazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.05 to 0.50 µM . This suggests that the target compound may possess similar or enhanced anticancer properties.
Antimicrobial Activity
Preliminary evaluations suggest that this compound may also exhibit antimicrobial properties. Compounds containing piperazine and oxazole rings have been reported to show activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity Comparison
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Target Compound | E. coli | TBD |
Target Compound | S. aureus | TBD |
Pharmacological Applications
The potential applications of this compound extend into various therapeutic areas:
- Anticancer Therapy : Due to its cytotoxic effects on cancer cells.
- Antimicrobial Treatment : Potential use as an antibiotic given its preliminary antimicrobial activity.
- Neurological Disorders : Piperazine derivatives are known for their effects on neurotransmitter systems, suggesting possible applications in treating anxiety or depression.
Properties
IUPAC Name |
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O2/c24-18-6-4-17(5-7-18)22(30)28-11-13-29(14-12-28)23-20(15-26)27-21(31-23)10-3-16-1-8-19(25)9-2-16/h1-10H,11-14H2/b10-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHUEUVIVQQVKK-XCVCLJGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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